molecular formula C15H15NO2 B1605256 Trichophydine CAS No. 67031-54-3

Trichophydine

Cat. No. B1605256
CAS RN: 67031-54-3
M. Wt: 241.28 g/mol
InChI Key: JFWCBGMWRXJFDF-UHFFFAOYSA-N
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Description

Trichophydine is a new alkaloid that has been isolated from the epigeal part of Oxytropis trichophysa growing in Mongolia . It is an anticancer drug that inhibits the activity of kinases, which are enzymes involved in cell signaling pathways .


Synthesis Analysis

The structure of Trichophydine has been established on the basis of the spectral characteristics of the hydrochloride. It is structurally similar to 2-O-benzoyl-2 (β)-phenylethylamine, which has been synthesized previously .

Scientific Research Applications

Antifungal Applications

Trichophydine has been studied for its antifungal properties, particularly against dermatophytes like Trichophyton mentagrophytes. This pathogen is known to cause skin infections in humans and animals. Trichophydine derivatives, such as trichodermin, have shown significant inhibitory effects on the growth and spore germination of T. mentagrophytes. In one study, treatment with trichodermin led to the healing of lesions caused by this fungus on rabbit skin .

Drug Development from Natural Products

The search for new compounds from natural products is a vital area of drug development. Trichophydine, derived from the endophytic fungus Trichoderma taxi, has been identified as a potential candidate. Its ability to inhibit multiple plant pathogenic fungi positions it as a promising substance for further pharmaceutical exploration .

Biological Control of Phytopathogens

In agriculture, Trichophydine-related compounds have been used for biological control of phytopathogenic fungi. The application of these compounds can protect crops from various fungal diseases, thereby reducing the reliance on chemical fungicides and promoting sustainable agricultural practices .

Mitochondrial Research

Studies have indicated that Trichophydine affects the mitochondria of fungal cells. For instance, treatment with trichodermin increased the number of mitochondria in T. mentagrophytes cells, suggesting mitochondrial damage. This finding is crucial for understanding the mechanism of action of antifungal agents and could lead to the development of targeted therapies .

Transcriptome Analysis

Trichophydine’s impact on the fungal transcriptome has been analyzed, revealing changes in gene expression related to carbohydrate metabolism and membrane components. Such studies provide insights into the cellular processes affected by Trichophydine and its derivatives, which is valuable for both basic biological research and the development of antifungal strategies .

Antifungal Susceptibility and Genomic Sequencing

Research on Trichophydine has extended to the genomic level, with studies examining the antifungal susceptibility and genomic sequencing of fungi like Trichophyton indotineae. These investigations contribute to our understanding of fungal resistance mechanisms and can inform the clinical management of fungal infections .

Safety and Hazards

According to the safety data sheet, Trichophydine should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .

Future Directions

While Trichophydine has been shown to be effective against various types of cancer cells , more research is needed to fully understand its potential therapeutic applications and to further investigate its mechanism of action. It’s also important to study its safety profile in more detail.

Mechanism of Action

properties

IUPAC Name

(2-amino-1-phenylethyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-11-14(12-7-3-1-4-8-12)18-15(17)13-9-5-2-6-10-13/h1-10,14H,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWCBGMWRXJFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985927
Record name 2-Amino-1-phenylethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Benzoyloxy-beta-phenylethyl amine

CAS RN

67031-54-3
Record name Benzoic acid, 2-amino-1-phenylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067031543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-phenylethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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